molecular formula C7H9NO3S B1265442 2-Amino-4-(methylsulfonyl)phenol CAS No. 98-30-6

2-Amino-4-(methylsulfonyl)phenol

Cat. No.: B1265442
CAS No.: 98-30-6
M. Wt: 187.22 g/mol
InChI Key: SFLMBHYNCSYPOO-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulfonyl)phenol, also known as 4-methylthioanisole (MTAn), is an important synthetic intermediate in pharmaceuticals, agrochemicals, and other compounds. MTAn has been used in a variety of laboratory experiments and is a useful tool in the development of new drug molecules and agrochemicals.

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-Amino-4-(methylsulfonyl)phenol has been involved in chemical reactions, such as the heating of 2-aminophenylsulfonylacetic acid in dilute sodium hydroxide solution, which led to the production of 2-methylsulfonylaniline (Shaw & Miller, 1970).

Biological Activity

  • The compound has been explored for its potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) and its selectivity towards PNMT in comparison with its affinity toward the alpha 2-adrenoceptor (Grunewald et al., 1997).
  • It has also been identified as an antitrypanosomal agent, distinct from its antiplasmodial activity, providing insights into the development of potent antitrypanosomal agents (Veale et al., 2019).

Membrane Technology

  • This compound has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, showing potential in water flux improvement and dye treatment applications (Liu et al., 2012).

Catalysis

  • The compound has been involved in the preparation of new cis-dioxomolybdenum(vi)(L) complexes, which can catalyze epoxidation and sulfoxidation reactions (Hossain et al., 2017).

Medical Applications

  • It has been studied as a component in the synthesis of benzenesulfonamides, showing potential as membrane-bound phospholipase A2 inhibitors and in reducing myocardial infarction size (Oinuma et al., 1991).
  • Additionally, it has been evaluated in the synthesis of substituted benzenesulfonamides with antibacterial activity (Gein et al., 2006).

Dye Treatment and Environmental Applications

  • The compound has been identified in the study of electrolysis products of a bisazo reactive dye, showing potential in environmental applications (Elizalde-González et al., 2012).

Drug Metabolism Studies

  • This compound has been utilized in drug metabolism studies, such as the preparation of mammalian metabolites of drugs using microbial systems (Zmijewski et al., 2006).

Safety and Hazards

2-Amino-4-(methylsulfonyl)phenol is considered hazardous . It can cause skin corrosion or irritation and serious eye damage or eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . Personal protective equipment should be used when handling this chemical .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(methylsulfonyl)phenol plays a significant role in biochemical reactions due to its dual nature as an amine and phenol. Amines are chemical bases that neutralize acids to form salts and water, while phenols act as weak organic acids . This compound interacts with enzymes, proteins, and other biomolecules through acid-base reactions, which are exothermic. The interactions with enzymes such as hydrolases and oxidoreductases are particularly noteworthy, as they facilitate various biochemical processes .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It interacts with cellular proteins and enzymes, leading to changes in metabolic activities and gene expression patterns . The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways . The compound’s ability to form hydrogen bonds and interact with amino acid residues in proteins is crucial for its mechanism of action. These interactions can result in conformational changes in proteins, affecting their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity . The compound’s distribution is crucial for its effectiveness in biochemical reactions and cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches its intended site of action within the cell .

Properties

IUPAC Name

2-amino-4-methylsulfonylphenol
Source PubChem
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InChI

InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
Source PubChem
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InChI Key

SFLMBHYNCSYPOO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
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Molecular Formula

C7H9NO3S
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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DSSTOX Substance ID

DTXSID8024490
Record name 2-Amino-4-(methylsulfonyl)phenol
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Molecular Weight

187.22 g/mol
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Physical Description

2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Solubility

1 to 5 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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CAS No.

98-30-6
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Record name 2-Amino-4-(methylsulfonyl)phenol
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Record name Phenol, 2-amino-4-(methylsulfonyl)-
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Record name Phenol, 2-amino-4-(methylsulfonyl)-
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Record name 2-Amino-4-(methylsulfonyl)phenol
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Record name 2-amino-4-(methylsulphonyl)phenol
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Record name 2-Amino-4-(methylsulfonyl)phenol
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Melting Point

189 to 190 °F (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Synthesis routes and methods

Procedure details

The title compound was prepared by reacting 2-methoxy-5-methylsulfonyl aniline (5.0 g, 24.8 mmol) with boron tribromide (26 mmol, 26 mL, 1M in dichloromethane) in chloroform (30 m L) at 0 C.°. After 20 minutes, the reaction was quenched with sodium bicarbonate and the ph of the aqueous phase was adjusted to pH 7 and extracted with ethyl acetate. Concentration under reduced pressure gave 690 mg of product as an orange solid (15%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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